Methyl pentafluorobenzoate

Catalog No.
S709253
CAS No.
36629-42-2
M.F
C8H3F5O2
M. Wt
226.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentafluorobenzoate

CAS Number

36629-42-2

Product Name

Methyl pentafluorobenzoate

IUPAC Name

methyl 2,3,4,5,6-pentafluorobenzoate

Molecular Formula

C8H3F5O2

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C8H3F5O2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h1H3

InChI Key

UXJRQNXHCZKHRJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Methyl pentafluorobenzoate is an organic compound characterized by the chemical formula C₈H₃F₅O₂. It is an ester derived from pentafluorobenzoic acid and methanol. This compound features a pentafluorinated aromatic ring, which imparts unique properties such as high electronegativity and lipophilicity. Methyl pentafluorobenzoate is typically a colorless liquid that is soluble in organic solvents but poorly soluble in water. Its distinctive structure contributes to its applications in various chemical processes and materials science.

, primarily due to the reactivity of its ester group and the highly electronegative fluorine atoms on the aromatic ring. Key reactions include:

  • Nucleophilic Substitution: The ester group can be hydrolyzed under basic conditions, yielding pentafluorobenzoic acid and methanol.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms makes the aromatic ring susceptible to electrophilic attack, allowing for various substitutions at the para position, particularly when reacting with nitroalkanes .
  • Metal Complex Formation: Upon hydrolysis, methyl pentafluorobenzoate can bind with metal ions such as cadmium, forming luminescent metal complexes with significant quantum yields .

Methyl pentafluorobenzoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of pentafluorobenzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction typically proceeds via a Fischer esterification mechanism.
  • Fluorination Reactions: Alternative synthetic routes may involve starting from benzoic acid derivatives, followed by fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents to introduce fluorine atoms before esterification.
  • Reactions with Nitroalkanes: Recent studies have shown that methyl pentafluorobenzoate can react with nitroalkanes under basic conditions to yield substituted products at the para position .

Methyl pentafluorobenzoate finds applications in various fields:

  • Materials Science: It is utilized in the synthesis of advanced materials due to its unique electronic properties.
  • Chemical Intermediates: The compound serves as a precursor for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Luminescent Materials: Its ability to form metal complexes makes it valuable in developing luminescent materials for sensors and display technologies .

Methyl pentafluorobenzoate shares similarities with other fluorinated benzoates but stands out due to its specific pentafluorination pattern. Below are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
Methyl benzoateC₈H₈O₂Non-fluorinated; commonly used in perfumery
Pentafluorobenzoic acidC₆F₅O₂Acidic nature; used as a reagent
TrifluoroacetophenoneC₈H₅F₃OContains trifluoro group; used in organic synthesis
Methyl 2,4-difluorobenzoateC₈H₆F₂O₂Contains two fluorine atoms; different reactivity

Methyl pentafluorobenzoate is unique due to its five fluorine substituents on the aromatic ring, which significantly alters its chemical behavior compared to these similar compounds. This high degree of fluorination enhances its reactivity and potential applications in advanced materials and pharmaceuticals.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl pentafluorobenzoate

Dates

Modify: 2023-08-15

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